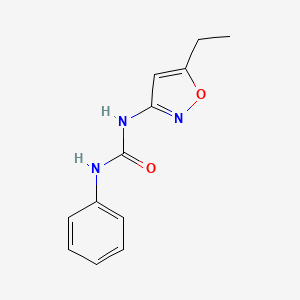![molecular formula C17H14Cl2N2O B14624046 1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-84-2](/img/structure/B14624046.png)
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with a dichlorophenyl group, a methoxyphenyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with 3-hydroxybenzyl alcohol under basic conditions to form the intermediate 3-[(2,4-dichlorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with imidazole in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoconazole: A well-known antifungal agent with a similar imidazole structure.
Itraconazole: Another antifungal compound with a similar mechanism of action.
Miconazole: Shares structural similarities and is used for treating fungal infections.
Uniqueness
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58041-84-2 |
|---|---|
Molekularformel |
C17H14Cl2N2O |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
1-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2O/c18-15-5-4-14(17(19)9-15)11-22-16-3-1-2-13(8-16)10-21-7-6-20-12-21/h1-9,12H,10-11H2 |
InChI-Schlüssel |
XANFMYALBCSRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


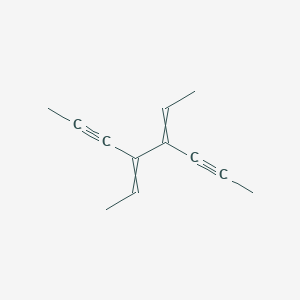
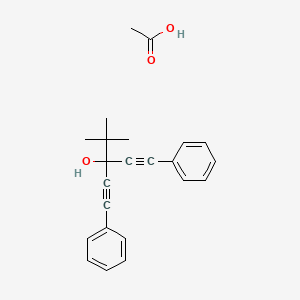
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
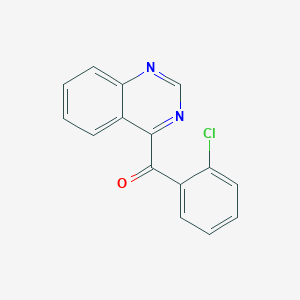

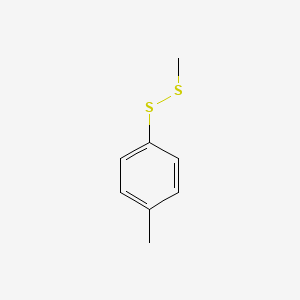
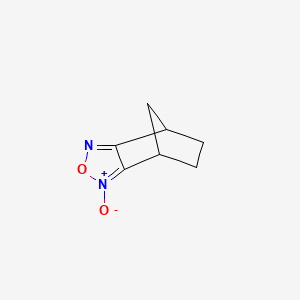
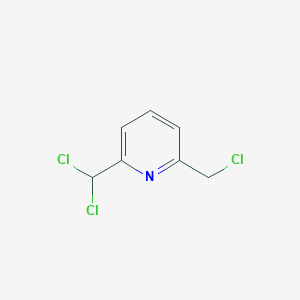

![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
